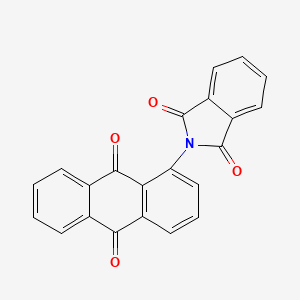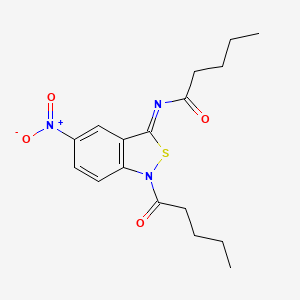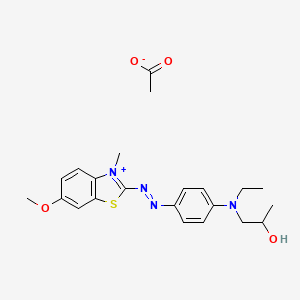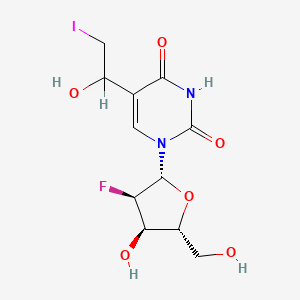
Einecs 266-986-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 266-986-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 266-986-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride . The major products formed from these reactions vary based on the reaction conditions and the specific reagents used.
Scientific Research Applications
Einecs 266-986-1 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent for biochemical assays or as a tool for investigating cellular processes. In medicine, the compound could be explored for its potential therapeutic properties or as a diagnostic agent. Industrial applications may include its use as an intermediate in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of Einecs 266-986-1 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s chemical structure and the context in which it is used. For instance, in a biochemical assay, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects
Comparison with Similar Compounds
Einecs 266-986-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups, but each has unique properties and applications. For example, compounds such as amyl nitrite (Einecs 203-770-8) and mercurous oxide (Einecs 239-934-0) have distinct chemical properties and uses . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds.
Properties
CAS No. |
67738-02-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,2S,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
QTJUHINKPNOAEU-XHNCKOQMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@H]1O)C(C)(C)O |
Canonical SMILES |
CC1CCC(CC1O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


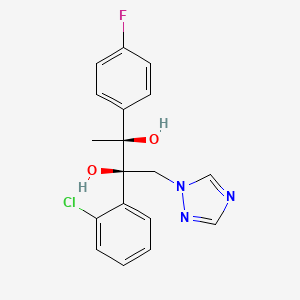
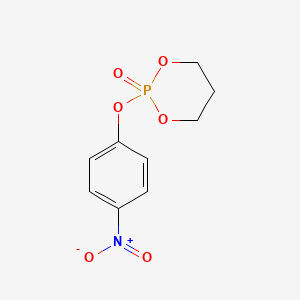

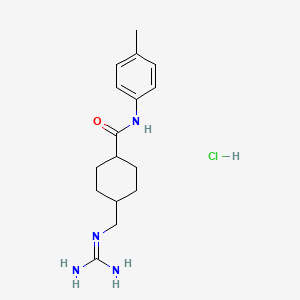
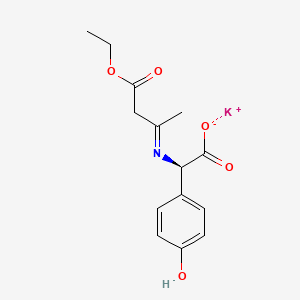
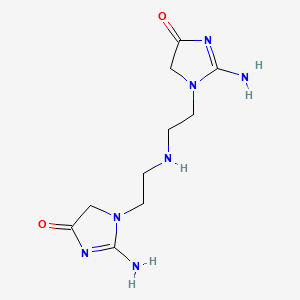
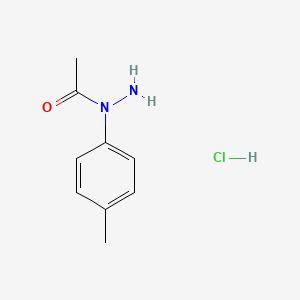
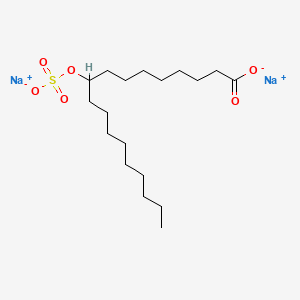
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)

